1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone
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Overview
Description
1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a morpholine ring, an imidazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the nitrophenyl group and the morpholine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can bind to metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
- Morpholino nucleosides
- 2,6-Substituted morpholines
Uniqueness: 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[5-(4-nitrophenyl)imidazol-1-yl]ethanone |
InChI |
InChI=1S/C15H16N4O4/c20-15(17-5-7-23-8-6-17)10-18-11-16-9-14(18)12-1-3-13(4-2-12)19(21)22/h1-4,9,11H,5-8,10H2 |
InChI Key |
UHYOSOJISIMHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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